molecular formula C19H18Cl2N2O3 B4026175 1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4026175
M. Wt: 393.3 g/mol
InChI Key: CMRGPSLKDGKLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxybenzyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves several steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3,4-dichlorophenyl acetic acid: This can be achieved through the chlorination of phenylacetic acid.

    Formation of the pyrrolidine ring: The 3,4-dichlorophenyl acetic acid is then reacted with an appropriate amine to form the pyrrolidine ring.

    Introduction of the methoxybenzyl group: The final step involves the reaction of the intermediate with 4-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-2-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.

    1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-4-carboxamide: Another similar compound with a different position of the carboxamide group.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c1-26-15-5-2-12(3-6-15)10-22-19(25)13-8-18(24)23(11-13)14-4-7-16(20)17(21)9-14/h2-7,9,13H,8,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRGPSLKDGKLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
1-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.